4-Aminomethyl-D-boc-phenylalanine
Overview
Description
4-Aminomethyl-D-boc-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-D-boc-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The aminomethyl group is introduced through reductive amination, where the protected phenylalanine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Aminomethyl-D-boc-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C, sodium borohydride (NaBH4)
Substitution: Alkyl halides, formaldehyde
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenylalanine derivatives .
Scientific Research Applications
4-Aminomethyl-D-boc-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminomethyl-D-boc-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptide structures .
Comparison with Similar Compounds
- Fmoc-4-(Boc-aminomethyl)-D-phenylalanine
- 4-Aminomethyl-L-boc-phenylalanine
- 4-Aminomethyl-D-phenylalanine
Uniqueness: 4-Aminomethyl-D-boc-phenylalanine is unique due to its specific stereochemistry (D-form) and the presence of both the aminomethyl and Boc protecting groups. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis compared to its analogs .
Properties
IUPAC Name |
(2R)-3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQPVLBHXDZGC-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171724 | |
Record name | 4-(Aminomethyl)-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-48-1 | |
Record name | 4-(Aminomethyl)-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215597-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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